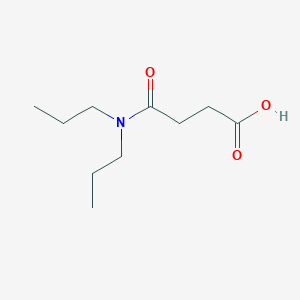

3-(Dipropylcarbamoyl)propanoic acid

Description

3-(Dipropylcarbamoyl)propanoic acid (CAS: 1006435-43-3) is a synthetic organic compound with the molecular formula C₁₃H₂₁N₃O₃ and a molecular weight of 267.33 g/mol . Its structure features a pyrazole ring substituted with a dipropylcarbamoyl group at the 3-position and a propanoic acid chain at the 1-position (Figure 1). Key physicochemical properties include a logP of 0.48, indicating moderate lipophilicity, and a polar surface area of 59.7 Ų, suggesting moderate solubility in polar solvents. The molecule has 1 hydrogen bond donor and 6 hydrogen bond acceptors .

Properties

IUPAC Name |

4-(dipropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-7-11(8-4-2)9(12)5-6-10(13)14/h3-8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSXMWPTPBCNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dipropylcarbamoyl)propanoic acid typically involves the reaction of propanoic acid derivatives with dipropylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes, such as solvent recycling and waste minimization .

Chemical Reactions Analysis

Types of Reactions: 3-(Dipropylcarbamoyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, halides

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Substituted carbamoyl derivatives

Scientific Research Applications

3-(Dipropylcarbamoyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in treating hypoxia-related diseases and as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(Dipropylcarbamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the prolyl hydroxylase domain enzymes (PHDs), which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHDs, the compound stabilizes HIFs, leading to the activation of hypoxia-responsive genes that promote adaptive responses to low oxygen conditions . This mechanism is of particular interest in the development of therapies for anemia and other hypoxia-related conditions.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Similar Compounds

Key Structural and Functional Differences

Aromatic vs. Heteroaromatic Substituents

- Chlorinated phenyl derivatives (e.g., ) feature halogen and hydroxyl groups on a benzene ring, enhancing antimicrobial activity through electrophilic interactions with bacterial membranes . In contrast, the pyrazole-carbamoyl group in the target compound may engage in hydrogen bonding or enzyme inhibition due to its nitrogen-rich heterocycle .

- Hydroxyphenyl derivatives () exhibit cytotoxicity and anti-inflammatory effects, likely mediated by phenolic antioxidant properties.

Heterocyclic Variations

- Pyran-substituted propanoic acid () contains an oxygen-based heterocycle, contributing to antifungal activity via interactions with fungal cell walls. The pyrazole ring in the target compound, with its two adjacent nitrogen atoms, offers distinct electronic properties suited for metal coordination or receptor binding .

Functional Group Modifications

- Methylthio esters () are volatile aroma compounds due to their esterification and sulfur content. The target compound’s free carboxylic acid group enhances solubility in aqueous environments, making it more suitable for pharmaceutical formulations .

Biological Activity

3-(Dipropylcarbamoyl)propanoic acid, with the chemical formula C10H19NO3, is an organic compound notable for its potential biological activities. This compound is a derivative of propanoic acid, characterized by the attachment of a dipropylcarbamoyl group. Its interactions with various biological targets have drawn attention in the fields of medicinal chemistry and pharmacology, particularly regarding its role as an enzyme inhibitor and its implications in treating hypoxia-related conditions.

The primary biological activity of this compound is attributed to its inhibition of prolyl hydroxylase domain enzymes (PHDs). PHDs are critical in regulating hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen levels. By inhibiting these enzymes, the compound stabilizes HIFs, promoting the expression of genes that facilitate adaptive responses under hypoxic conditions.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on PHDs, which could lead to therapeutic applications in cancer treatment and other hypoxia-related diseases.

- Anticancer Potential : Its ability to stabilize HIFs suggests potential as an anticancer agent, as many tumors exploit hypoxic environments for growth and survival.

- Applications in Drug Development : Ongoing research is exploring its utility in developing new pharmaceuticals targeting metabolic pathways influenced by HIFs.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited PHD activity in various cell lines, leading to increased HIF-1α protein levels and enhanced expression of HIF target genes associated with angiogenesis and metabolism.

- Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor growth in hypoxic conditions when treated with this compound, indicating its potential for further clinical development.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Carbamoylpropanoic acid | Simpler analog without dipropyl groups | Similar enzyme inhibition potential |

| 3-(Dipropylcarbamoyl)butanoic acid | Additional carbon in backbone | Comparable reactivity |

| N,N-Dipropylglycine | Different backbone structure | Varying functional properties |

The dipropylcarbamoyl group enhances the compound's ability to interact with biological targets, making it particularly valuable for research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.